3-(2-bromo-1,3-thiazol-5-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-bromo-1,3-thiazol-5-yl)pyridine is a heterocyclic compound that contains both a thiazole and a pyridine ring. The presence of these rings makes it a versatile compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The thiazole ring is known for its biological activity, while the pyridine ring is a common motif in many pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromo-1,3-thiazol-5-yl)pyridine typically involves the bromination of a thiazole derivative followed by coupling with a pyridine derivative. One common method involves the reaction of 2-aminothiazole with bromine to form 2-bromo-1,3-thiazole. This intermediate is then coupled with 3-pyridylboronic acid under Suzuki coupling conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-bromo-1,3-thiazol-5-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 3-(2-amino-1,3-thiazol-5-yl)pyridine derivative .
Scientific Research Applications
3-(2-bromo-1,3-thiazol-5-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-bromo-1,3-thiazol-5-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-1,3-thiazole
- 3-pyridylboronic acid
- 2-aminothiazole
Uniqueness
3-(2-bromo-1,3-thiazol-5-yl)pyridine is unique due to the combination of the thiazole and pyridine rings, which imparts distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
263868-72-0 |
---|---|
Molecular Formula |
C8H5BrN2S |
Molecular Weight |
241.11 g/mol |
IUPAC Name |
2-bromo-5-pyridin-3-yl-1,3-thiazole |
InChI |
InChI=1S/C8H5BrN2S/c9-8-11-5-7(12-8)6-2-1-3-10-4-6/h1-5H |
InChI Key |
RMYHFDGUTDLIPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(S2)Br |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.